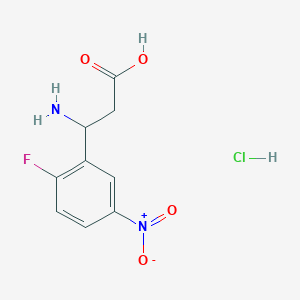

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride

Description

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid hydrochloride (CAS: EN300-745998, Mol. formula: C₉H₉ClFN₂O₄) is a fluorinated and nitrated β-amino acid derivative. It serves as a critical precursor in solid-phase synthesis for constructing biologically active heterocycles, such as dihydroquinazolinone derivatives . The 2-fluoro-5-nitrophenyl group enhances electrophilic reactivity, enabling efficient cyclization and diversification in combinatorial chemistry. Its applications include generating tetrafunctional scaffolds for drug discovery, particularly in optimizing lead compounds .

Properties

IUPAC Name |

3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4.ClH/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14;/h1-3,8H,4,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDEPTYDIAFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted benzene ring followed by the introduction of an amino group through reductive amination. The final step involves the formation of the propanoic acid moiety and the hydrochloride salt.

Nitration: The starting material, 2-fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Reductive Amination: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Formation of Propanoic Acid Moiety: The amino-fluoro-nitrophenyl intermediate is reacted with acrylonitrile followed by hydrolysis to form the propanoic acid.

Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be further reduced to an amino group.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it valuable for research:

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro and fluoro substituents may enhance its interaction with biological targets.

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced viability in cancer cells.

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Enzyme Inhibition | Various enzymes | Varies | Inhibition observed in metabolic pathways |

Case Studies

- Anticancer Activity : A study investigated the effects of 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid on A549 human lung adenocarcinoma cells. The results demonstrated a notable reduction in cell viability at concentrations around 100 µM, suggesting potential as an anticancer agent.

- Synergistic Effects with Chemotherapeutics : In vitro experiments have shown that combining this compound with traditional chemotherapeutics resulted in enhanced cytotoxicity against various cancer cell lines, indicating its potential role as an adjuvant therapy.

Data Table: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism by which 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, position, and electronic effects, influencing their reactivity, solubility, and biological interactions. Below is a detailed comparison:

Substituent Variation on the Phenyl Ring

Table 1: Key Analogs with Different Substituents

Key Observations :

- Electron-Withdrawing Groups (EWGs): The target compound’s 2-fluoro-5-nitro configuration provides dual EWGs, accelerating nucleophilic aromatic substitution compared to mono-substituted analogs (e.g., 3-chloro derivative) .

- Steric Effects : Iodo-substituted analogs (e.g., 3-iodophenyl) face steric challenges in cyclization reactions, unlike the smaller fluorine substituent in the target compound .

Functional Group Modifications

Table 2: Analogs with Additional Functional Groups

Key Observations :

- Hydroxyl Groups : Compounds with -OH (e.g., 4-hydroxyphenyl derivative) exhibit higher solubility but lower stability under acidic conditions compared to the nitro-containing target compound .

- Heterocyclic Modifications : Furan-based analogs (e.g., ) introduce conjugation variability, broadening UV absorption profiles for analytical detection .

Biological Activity

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid; hydrochloride, with the CAS number 2377034-16-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₀ClFN₂O₄

- Molecular Weight : 264.64 g/mol

- Structure : The compound features a propanoic acid backbone with an amino group and a nitrophenyl moiety substituted with a fluorine atom.

Biological Activity Overview

The compound is primarily investigated for its potential antimicrobial properties, particularly against various bacterial and fungal strains. Its structural characteristics suggest that it may interact with biological systems in ways that inhibit microbial growth.

Antimicrobial Activity

Research indicates that compounds similar to 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | S. aureus | 0.0048 mg/mL |

| Compound C | C. albicans | 0.039 mg/mL |

| 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid; hydrochloride | TBD | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.

- Disruption of Cell Membrane Integrity : Some derivatives may compromise the integrity of microbial cell membranes, leading to cell lysis.

- Interference with Metabolic Pathways : The presence of nitro and fluorine substituents may enhance the ability of the compound to disrupt key metabolic processes in pathogens.

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

A study conducted by researchers demonstrated that compounds structurally related to 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid exhibited varying degrees of antibacterial activity against E. coli and S. aureus, with MIC values indicating strong efficacy at low concentrations . -

Fungal Inhibition Study :

Another investigation reported that derivatives of similar structure were effective against Candida species, suggesting potential applications in treating fungal infections .

Safety and Toxicology

The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Proper handling and safety measures are recommended during laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves condensation reactions of fluorinated nitroaromatic precursors with amino acid derivatives under acidic conditions. For example, sodium nitrite and hydrochloric acid are used to diazotize intermediates, followed by TLC monitoring (dichloromethane/methanol gradients) to track reaction progress . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Catalogs like Enamine Ltd. provide molecular weight (216.19 g/mol) and structural validation data for benchmarking .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The hydrochloride form enhances solubility in polar solvents (e.g., water, ethanol) but requires anhydrous storage at 2–8°C to prevent hydrolysis. Safety protocols for amino acid derivatives, such as using fume hoods and PPE, are critical due to potential irritant properties .

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the fluorine and nitro substituents on the phenyl ring, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations, parameterized with density functional theory (DFT), model the compound’s binding affinity to enzymes or receptors. For instance, simulations of similar compounds (e.g., 3-(pyridyl)propanoic acid derivatives) reveal conformational stability in aqueous environments, guiding rational drug design .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Solubility discrepancies often arise from pH variations. Systematic profiling using shake-flask methods at controlled pH (1–10) and temperatures (25–37°C) is recommended. For example, solubility data for structurally similar compounds (e.g., 3-hydroxyphenyl derivatives) show pH-dependent trends, with improved solubility in acidic buffers due to protonation of the amino group .

Q. How can enantiomeric purity be achieved and validated during synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantioselectivity. Chiral HPLC using a polysaccharide column (e.g., Chiralpak AD-H) resolves enantiomers, with comparison to known standards (e.g., (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, [CAS 695149-42-9]) .

Q. What are the mechanistic implications of the fluorine and nitro substituents in electrophilic reactions?

- Methodological Answer : The electron-withdrawing nitro group directs electrophilic substitution to the meta position, while fluorine enhances aromatic stability. Kinetic studies using NMR or stopped-flow spectroscopy can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields?

- Methodological Answer : Yield discrepancies may stem from reaction scale or purification methods. Microscale optimization (e.g., using microwave-assisted synthesis) improves reproducibility. For example, adjusting stoichiometry of sodium nitrite in diazotization steps (from 1.1 to 1.5 equivalents) can enhance yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.